CHOLECYSTOKININ-33 HUMAN SULFATED

Receptor Pharmacology Binding Affinity Pancreatic Acini

Cholecystokinin-33 Human Sulfated (CCK-33-S) is a synthetic, 33-amino acid peptide hormone encompassing the complete sequence of the principal human gastrointestinal and neuronal CCK isoform. Its hallmark feature is the O-sulfation of the tyrosine residue at position 27, a post-translational modification mandatory for high-affinity interaction with the CCK₁ receptor.

Molecular Formula C167H263N51O52S4
Molecular Weight 3945.45
CAS No. 115365-94-1
Cat. No. B1142449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHOLECYSTOKININ-33 HUMAN SULFATED
CAS115365-94-1
Molecular FormulaC167H263N51O52S4
Molecular Weight3945.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin-33 Human Sulfated (CAS 115365-94-1): Procurement Guide to a Full-Length Sulfated CCK Hormone


Cholecystokinin-33 Human Sulfated (CCK-33-S) is a synthetic, 33-amino acid peptide hormone encompassing the complete sequence of the principal human gastrointestinal and neuronal CCK isoform. Its hallmark feature is the O-sulfation of the tyrosine residue at position 27, a post-translational modification mandatory for high-affinity interaction with the CCK₁ receptor [1]. With a molecular weight of 3945.45 Da and empirical formula C₁₆₇H₂₆₃N₅₁O₅₂S₄, this full-length form represents a compelling research tool for interrogating physiologically relevant CCK biology, distinct from the heavily dominant but truncated octapeptide CCK-8 .

Why CCK-8 or Porcine CCK-33 Cannot Substitute for Human CCK-33 in Research Procurement


The notion that CCK-8 is a universal surrogate for all cholecystokinin biological functions is contradicted by a substantial body of quantitative pharmacological evidence. While both peptides activate CCK₁ and CCK₂ receptors, they exhibit diverging rank-order potencies across physiologic readouts that are assay-, species-, and tissue-dependent. For instance, the relative affinities demonstrated in head-to-head binding studies are not predictive of in vivo potency, where human CCK-33 can be several-fold more potent than CCK-8 for pancreatic secretion [1]. Furthermore, the critically important sulfation status introduces differential clearance kinetics, loss from solution, and target engagement profiles when comparing sulfated versus unsulfated or heterologous (porcine) CCK-33 variants [2]. This heterogeneity means that outcome measures in gastrointestinal, metabolic, or neuroscience studies are inextricably linked to the precise molecular form selected, making simple interchange scientifically unreliable.

Quantitative Differential Evidence for Human Sulfated CCK-33 vs. In-Class Peptide Alternatives


Human CCK-33 (Sulfated) Displays Equal Receptor Binding Affinity to CCK-8 but 3-Fold Superior Affinity over Porcine CCK-33

In a direct competitive radioligand binding study using [¹²⁵I]CCK on isolated rat pancreatic acini, synthetic human CCK-33 demonstrated equivalent potency to CCK-8 for half-maximally inhibiting specific binding. Critically, human CCK-33 was approximately 3-fold stronger than native porcine CCK-33 in the same assay, directly linking species sequence variation to measurable affinity differences [1].

Receptor Pharmacology Binding Affinity Pancreatic Acini

CCK-33 Exhibits 5.4-Fold Greater Potency than CCK-8 for In Vivo Rat Pancreatic Secretion

In a comparative bioactivity study where peptide concentrations in infusates were rigorously corrected by radioimmunoassay, the potency of porcine CCK-33 to stimulate rat pancreatic secretion in vivo was estimated as 5.4 relative to CCK-8 assigned a standard potency of 1.00. This 5.4-fold superiority in vivo sharply contrasts with in vitro amylase release data where CCK-8 is 36% more potent, underscoring that in-class rank orders are assay-dependent [1][2].

In Vivo Pharmacology Pancreatic Secretion Exocrine Function

Sulfation of Tyr²⁷ Confers 100-Fold Activity Gain Over Unsulfated CCK-33

Direct comparison of sulfated and unsulfated synthetic human CCK-33 in the guinea-pig isolated gallbladder contraction assay revealed that the sulfated form is approximately 100-fold more potent than the unsulfated variant (CCK-33NS). The magnitude of this potency differential recapitulates the essential role of tyrosine O-sulfation at position 27 for CCK₁ receptor activation [1].

Post-Translational Modification Structure-Activity Relationship Sulfation

CCK-33 Produces Prolonged Satiety Actions Distinct from CCK-8 in a Direct Comparative Feeding Paradigm

When administered intraperitoneally to overnight food-deprived rats at equimolar doses (1, 3, or 5 nMol/kg), CCK-33 and CCK-8 were equally effective in reducing sucrose intake during the first 20 minutes. However, CCK-33 produced significantly greater and more sustained reductions in food intake during the subsequent 70 minutes of the 90-minute test. Overall total intake was more effectively inhibited by CCK-33 than by CCK-8 at comparable doses, with CCK-33 also inducing greater Fos-like immunoreactivity in the myenteric plexus and dorsal vagal complex [1][2].

Satiety Food Intake Neuroscience

CCK-33 Exhibits Gastrointestinal Site-Specificity for Feeding Regulation Not Observed with CCK-8

In a dual-artery infusion study (celiac artery, CA, vs. cranial mesenteric artery, CMA), CCK-8 reduced meal size and prolonged the intermeal interval when infused into either artery. In contrast, CCK-33 selectively reduced meal size and increased the satiety ratio only when infused into the CMA (supplying the small and large intestine), demonstrating a discrete anatomical locus of action that CCK-8 lacks. This site-specificity was observed across doses from 0.05 to 0.25 nmol/kg [1][2].

Site-Specificity Feeding Behavior Gastrointestinal

CCK-33 Demonstrates Reduced Adsceptive Loss to Plastic Surfaces Compared to CCK-8

When peptide solutions were prepared for infusion, the presence of albumin prevented adsorptive loss of the larger molecular forms CCK-39 and CCK-33 from solution to a greater degree than it prevented loss of the smaller CCK-8 and caerulein. Without albumin, up to 10-fold differences in CCK-33 concentration were observed between albumin-containing and albumin-free infusates, a phenomenon less pronounced with CCK-8. This differential loss directly impacts delivered dose accuracy in perfusion or superfusion experiments [1].

Peptide Handling Experimental Reproducibility Albumin Effect

Optimal Procurement and Application Scenarios for Human Sulfated CCK-33 in Biomedical Research


In Vivo Pancreatic Exocrine Secretion Studies

For conscious rat models of stimulated pancreatic enzyme output where high in vivo potency is a critical parameter, human sulfated CCK-33 provides up to 5.4-fold greater molar potency than CCK-8 when peptide doses are corrected by radioimmunoassay [1]. This potency advantage enables the use of lower peptide quantities to achieve robust exocrine responses, reducing cost for large-scale in vivo protocols.

Satiety and Prolonged Food Intake Reduction Paradigms

In feeding behavior studies requiring sustained postprandial satiety signals, CCK-33 is the molecular form of choice. It produces significantly more prolonged reductions in food intake beyond the initial meal compared to CCK-8 and induces greater neuronal activation (Fos-LI) in key brainstem-gut circuits [2]. Its site-specific action via the cranial mesenteric artery further enables anatomical mapping of gut-brain satiety pathways [3].

Human CCK₁ Receptor Pharmacology and Binding Assays

When experimental design requires a full-length, human-sequence peptide with validated high-affinity receptor engagement, sulfated human CCK-33 stands apart from porcine CCK-33 by avoiding an approximately 3-fold loss in binding displacement potency, while maintaining equipotency to CCK-8 [4]. This is essential for studies where human receptor pharmacology must be faithfully modeled.

Structure-Activity Studies on Tyrosine Sulfation Dependence

For investigations into the role of post-translational sulfation, sulfated human CCK-33 serves as the active reference compound, being approximately 100-fold more potent than its unsulfated counterpart in isolated gallbladder contraction assays [5]. This large dynamic range makes it an ideal benchmark for quantifying the functional impact of sulfation-mimetic or sulfation-blocking modifications.

Quote Request

Request a Quote for CHOLECYSTOKININ-33 HUMAN SULFATED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.